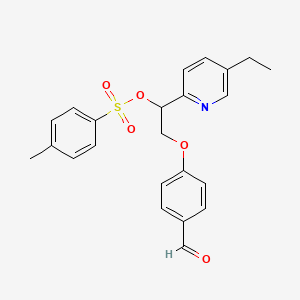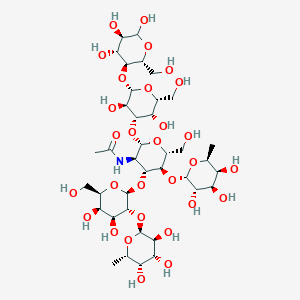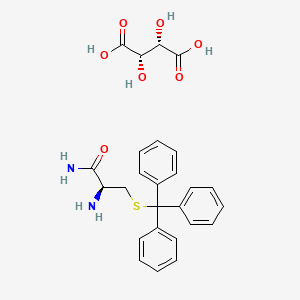
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a chiral compound with significant interest in various scientific fields. This compound features a unique structure that includes both aminium and hydroxy groups, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyphenyl and diphenylpropanoate derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can affect various cellular pathways, influencing processes such as signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenethylamine: A related compound with similar structural features but different functional groups.
Benzeneethanamine: Another similar compound with variations in the substituents on the aromatic ring.
Uniqueness
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C25H29NO5 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate;[(1S)-1-(3-methoxyphenyl)ethyl]azanium |
InChI |
InChI=1S/C16H16O4.C9H13NO/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-7(10)8-4-3-5-9(6-8)11-2/h2-11,14,17H,1H3,(H,18,19);3-7H,10H2,1-2H3/t14-;7-/m10/s1 |
Clave InChI |
PIBIUTMYJQRBNY-HQGDCIDMSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC=C1)OC)[NH3+].COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)[O-])O |
SMILES canónico |
CC(C1=CC(=CC=C1)OC)[NH3+].COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)
![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)


![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)




![4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)

